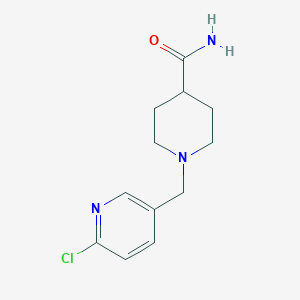
1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxamide is an organic compound with the molecular formula C12H16ClN3O. It is a derivative of piperidine and pyridine, characterized by the presence of a chloropyridinyl group attached to a piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and piperidine-4-carboxylic acid.
Formation of Intermediate: The 6-chloropyridine is reacted with a suitable alkylating agent to form 6-chloropyridin-3-ylmethyl chloride.
Coupling Reaction: The intermediate is then coupled with piperidine-4-carboxylic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridinyl group to a more reactive amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxylic acid
- 1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxylate
- 1-((6-Chloropyridin-3-yl)methyl)piperidine-4-methylpiperazine
Comparison: 1-((6-Chloropyridin-3-yl)methyl)piperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
特性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC名 |
1-[(6-chloropyridin-3-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c13-11-2-1-9(7-15-11)8-16-5-3-10(4-6-16)12(14)17/h1-2,7,10H,3-6,8H2,(H2,14,17) |
InChIキー |
SACISHQPMFSIGK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N)CC2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
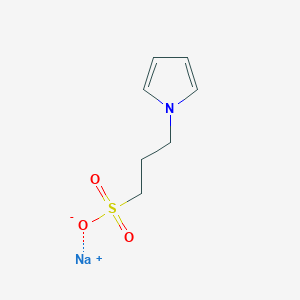
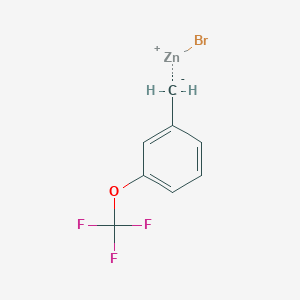
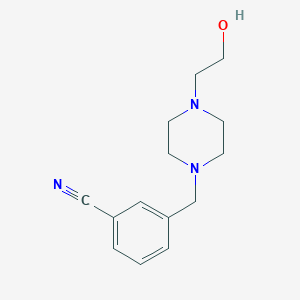
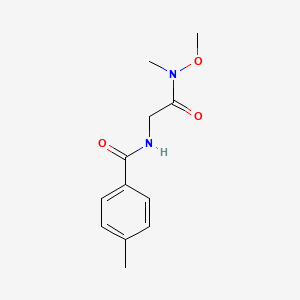

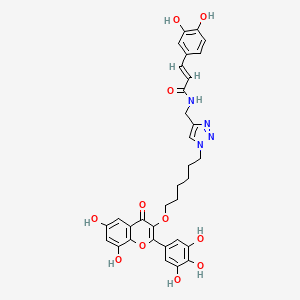
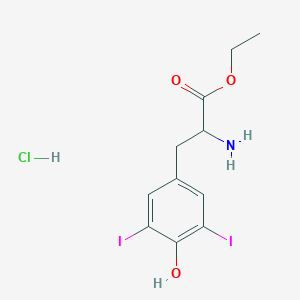
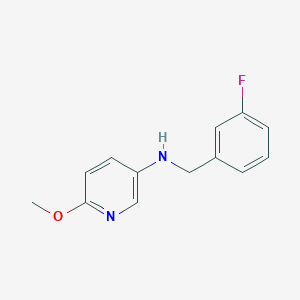
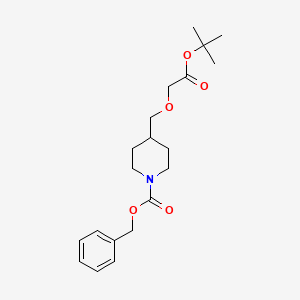

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)

